2-Amino-6-chloro-3-methylquinoline
Overview
Description
2-Amino-6-chloro-3-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H9ClN2. It is part of the quinoline family, which is known for its wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The compound features a quinoline core structure, which consists of a benzene ring fused to a pyridine ring, with an amino group at the 2-position, a chlorine atom at the 6-position, and a methyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloro-3-methylquinoline can be achieved through various methods. One common approach involves the cyclization of 2-aminoaryl ketones with appropriate reagents. For instance, the Gould-Jacob and Friedländer reactions are classical methods used for the construction of quinoline derivatives . These reactions typically involve the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde, followed by cyclodehydration under acidic conditions .
Industrial Production Methods
In industrial settings, the synthesis of quinoline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly being adopted . These approaches not only enhance the efficiency of the synthesis but also reduce the generation of hazardous waste.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chloro-3-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Condensation Reactions: The amino group at the 2-position can participate in condensation reactions with carbonyl compounds to form imines or Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under basic or neutral conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Condensation Reactions: These reactions often require acidic or basic catalysts to facilitate the formation of imines or Schiff bases.
Major Products Formed
Substitution Reactions: Products include various substituted quinolines depending on the nucleophile used.
Oxidation Reactions: Major products are quinoline N-oxides.
Reduction Reactions: Major products are dihydroquinolines.
Condensation Reactions: Major products are imines or Schiff bases.
Scientific Research Applications
2-Amino-6-chloro-3-methylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-chloro-3-methylquinoline involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, the compound may interact with other enzymes and receptors, contributing to its diverse biological activities.
Comparison with Similar Compounds
2-Amino-6-chloro-3-methylquinoline can be compared with other similar compounds, such as:
- 2-Amino-6-methoxy-3-methylquinoline
- 2-Amino-6-fluoro-3-methylquinoline
- 2-Chloro-6-methylquinoline-3-methanol
- 2-Chloro-6-methylquinoline-3-carbonitrile
Uniqueness
The presence of the chlorine atom at the 6-position and the amino group at the 2-position makes this compound unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-chloro-3-methylquinolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12/h2-5H,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUGVEXJEVUWSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)Cl)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577122 | |
Record name | 6-Chloro-3-methylquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60577122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137110-42-0 | |
Record name | 6-Chloro-3-methyl-2-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137110-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-3-methylquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60577122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 137110-42-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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